Sulfo-Cyanine7.5 carboxylic acid
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Overview
Description
Sulfo-Cyanine7.5 carboxylic acid is a water-soluble, near-infrared fluorescent dye. Its structure is similar to indocyanine green, but it contains a rigid trimethine linker that increases its fluorescence quantum yield. This compound is highly hydrophilic due to the presence of four sulfo groups, making it useful for non-invasive in vivo near-infrared imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine7.5 carboxylic acid involves the introduction of sulfo groups and a carboxylic acid group into the cyanine dye structure. The rigid trimethine linker is a key feature that enhances its fluorescence properties. The synthesis typically involves multiple steps, including the formation of the cyanine core, sulfonation, and carboxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and can be stored for extended periods under appropriate conditions.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine7.5 carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can also modify the dye’s structure and fluorescence.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group can yield various ester derivatives.
Scientific Research Applications
Sulfo-Cyanine7.5 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in near-infrared imaging for diagnostic purposes, including cancer detection and monitoring.
Industry: Applied in the development of fluorescent materials and sensors
Mechanism of Action
The mechanism of action of Sulfo-Cyanine7.5 carboxylic acid involves its ability to absorb and emit near-infrared light. The rigid trimethine linker enhances its fluorescence quantum yield, making it highly efficient for imaging applications. The dye targets specific biomolecules through covalent bonding, allowing for precise imaging and tracking .
Comparison with Similar Compounds
Similar Compounds
Indocyanine Green: Similar absorption spectrum but lower fluorescence quantum yield.
Cyanine7.5: Similar structure but without the sulfo groups, making it less hydrophilic.
Sulfo-Cyanine5: Another sulfonated cyanine dye with different spectral properties
Uniqueness
Sulfo-Cyanine7.5 carboxylic acid stands out due to its high hydrophilicity, enhanced fluorescence quantum yield, and suitability for in vivo near-infrared imaging. Its unique combination of properties makes it a valuable tool in various scientific and medical applications .
Properties
Molecular Formula |
C45H45K3N2O14S4 |
---|---|
Molecular Weight |
1083.4 g/mol |
IUPAC Name |
tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3 |
InChI Key |
PXONAKGPEHLATG-UHFFFAOYSA-K |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
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